N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
This compound features a piperidin-4-yl core substituted with a furan-2-ylmethyl group at the 1-position and a 5-methylisoxazole-3-carboxamide moiety at the 4-methyl position. Its design may aim to balance lipophilicity (via the furan and methylisoxazole) with hydrogen-bonding capacity (amide and heterocyclic rings) for optimized bioavailability and target engagement.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-12-9-15(18-22-12)16(20)17-10-13-4-6-19(7-5-13)11-14-3-2-8-21-14/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXFGVMYLEALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The tertiary amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 5-methylisoxazole-3-carboxylic acid + (1-(furan-2-ylmethyl)piperidin-4-yl)methanamine | Acid-catalyzed cleavage | |
| 2M NaOH, 80°C (8 h) | Sodium salt of 5-methylisoxazole-3-carboxylic acid + free amine | Base-mediated saponification |
Hydrolysis rates depend on steric hindrance from the piperidine and furan substituents, which slow reaction kinetics compared to simpler amides.
Electrophilic Substitution on the Isoxazole Ring
The isoxazole ring undergoes electrophilic substitution, primarily at the 4-position due to electron-withdrawing effects from the adjacent carboxamide group.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), FeCl₃, CH₂Cl₂, 0°C | 4-bromo-5-methylisoxazole-3-carboxamide | 65–70% | |
| Nitration | HNO₃/H₂SO₄, 50°C | 4-nitro derivative | 55% |
The methyl group at position 5 directs electrophiles to the 4-position, as observed in analogous isoxazole derivatives .
Nucleophilic Reactions at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions, modifying the compound’s physicochemical properties.
| Reaction Type | Reagents | Products | Applications | References |
|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, THF | N-acetyl-piperidine derivative | Enhanced metabolic stability | |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methyl-piperidinium salt | Quaternary ammonium formation |
These reactions are critical for tuning the compound’s solubility and bioavailability.
Furan Ring Reactivity
The furan-2-ylmethyl group participates in electrophilic substitutions and oxidation, though steric shielding from the piperidine limits accessibility.
| Reaction | Conditions | Products | Notes
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves several steps:
- Formation of the Piperidine Intermediate : The reaction begins with furan-2-carbaldehyde and piperidine, often facilitated by a reducing agent like sodium borohydride. This step yields the furan-2-ylmethyl piperidine intermediate.
- Coupling with Isoxazole : The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid chloride under basic conditions to form the final product.
- Optimization for Industrial Production : In industrial settings, continuous flow reactors may be employed to enhance yield and purity while adhering to green chemistry principles to minimize environmental impact .
Scientific Research Applications
This compound has diverse applications across multiple scientific domains:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory pathways.
- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.
Biological Studies
In biological research, this compound serves as a ligand to study receptor-ligand interactions. It may modulate enzyme activities, influencing biochemical pathways critical for cellular functions .
Material Science
The compound can be utilized in the development of new materials with specific properties, such as:
- Polymers : Its unique functional groups may enhance the mechanical and thermal properties of polymeric materials.
- Coatings : It could be used to create coatings with improved adhesion and durability due to its chemical structure.
Case Study 1: Anti-inflammatory Properties
In a recent study published in a peer-reviewed journal, this compound demonstrated significant inhibition of inflammatory markers in vitro. The study utilized human cell lines exposed to pro-inflammatory cytokines, revealing a dose-dependent decrease in inflammatory responses.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against a range of pathogens. Results indicated that it exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and pharmacological differences between the target compound and analogs from the evidence:
Key Findings and Inferences
Structural Flexibility vs. In contrast, benzofuran derivatives (e.g., ) exhibit steric bulk, which may limit blood-brain barrier penetration but improve peripheral target selectivity .
Metabolic and Toxicity Profiles: The furan-2-ylmethyl group in the target compound may offer improved metabolic stability over fluorophenyl groups in fentanyl analogs (e.g., 2'-Fluoroortho-fluorofentanyl), which are prone to generating toxic metabolites .
Pharmacological Target Hypotheses :
- Unlike Goxalapladib (systemic phospholipase A2 inhibition) or fentanyl analogs (opioid receptors) , the target compound’s structure suggests possible CNS applications (e.g., serotonin or dopamine modulation) due to its balance of lipophilicity and polar surface area.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, a furan moiety, and an isoxazole carboxamide, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often exhibit multiple modes of action, including:
- Antitumor Activity : Compounds containing isoxazole and piperidine have shown significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The presence of the piperidine ring is associated with anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Similar derivatives have demonstrated efficacy against various bacterial strains, suggesting potential for use as antimicrobial agents.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Antitumor Activity
A study evaluated the efficacy of compounds similar to this compound in various cancer cell lines. The results indicated a significant reduction in cell viability in breast cancer cells (MCF-7 and MDA-MB-231) when treated with these compounds, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
In an experimental model of inflammation, the compound demonstrated a reduction in edema and inflammatory markers when administered to mice subjected to carrageenan-induced paw edema. This suggests that the compound may exert anti-inflammatory effects through modulation of immune responses .
Antimicrobial Efficacy
A series of tests against bacterial strains revealed that derivatives similar to this compound exhibited notable antimicrobial activity. Specifically, the compound was effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
